molecular formula C8H9ClMg B1591180 3-Methylbenzylmagnesium chloride CAS No. 29875-06-7

3-Methylbenzylmagnesium chloride

Cat. No. B1591180
CAS RN: 29875-06-7
M. Wt: 164.91 g/mol
InChI Key: MPIXEEVXDGICED-UHFFFAOYSA-M
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Description

3-Methylbenzylmagnesium chloride is an organometallic compound . It has a molecular weight of 164.92 and a molecular formula of C8H9ClMg . It is commonly used in scientific research due to its complex structure and its ability to enable the synthesis of diverse organic molecules.


Synthesis Analysis

The synthesis of 3-Methylbenzylmagnesium chloride involves a multi-step reaction . The first step involves the use of tetrahydrofuran, followed by heating for 2 hours. The second step involves the use of pyridine and POCl3, again followed by heating for 2 hours .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzylmagnesium chloride is represented by the SMILES string Cc1cccc(C[Mg]Cl)c1 . The InChI key for this compound is IKENQFUQPCLWFT-UHFFFAOYSA-M .


Chemical Reactions Analysis

3-Methylbenzylmagnesium chloride is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness by enabling the synthesis of diverse organic molecules.


Physical And Chemical Properties Analysis

3-Methylbenzylmagnesium chloride has a density of 0.923 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C . The compound is highly flammable .

Scientific Research Applications

Organic Synthesis

3-Methylbenzylmagnesium chloride is a Grignard reagent, which is pivotal in organic synthesis. It’s used to form carbon-carbon bonds, enabling the creation of complex organic molecules. This compound is particularly useful in synthesizing tertiary alcohols, where it adds to carbonyl compounds to form the corresponding alcohol after hydrolysis .

Pharmaceutical Research

In pharmaceutical research, this Grignard reagent can be utilized to introduce the 3-methylbenzyl group into larger molecules, which is a common structural motif in many pharmaceuticals. It’s instrumental in the development of new medicinal compounds with potential therapeutic applications .

Material Science

Researchers in material science may employ 3-Methylbenzylmagnesium chloride to synthesize novel organic compounds that can serve as monomers for creating polymers or as organic semiconductors in electronic devices .

Agrochemical Development

The compound’s ability to act as a building block for complex molecules makes it valuable in the development of agrochemicals. It can be used to synthesize new pesticides or herbicides with improved efficacy and reduced environmental impact .

Catalyst Design

3-Methylbenzylmagnesium chloride can also be used in the design of catalysts. Its reactivity with other organic and inorganic compounds can lead to the development of catalysts that facilitate various chemical reactions, potentially increasing their speed or selectivity .

Proteomics

In proteomics, this compound can be used to modify peptides and proteins. By attaching the 3-methylbenzyl group to amino acids or the peptide backbone, researchers can study the structure-function relationship of proteins or develop new bioactive peptides .

Environmental Chemistry

This Grignard reagent can be applied in environmental chemistry for the synthesis of organic compounds that can be used to remove pollutants from the environment or to create materials that can capture greenhouse gases .

Chemical Education

Lastly, 3-Methylbenzylmagnesium chloride serves as an excellent educational tool in chemical education, where students can learn about Grignard reactions and their applications in real-world scenarios. It provides a hands-on experience in synthesizing organic compounds and understanding their mechanisms .

Safety and Hazards

3-Methylbenzylmagnesium chloride is highly flammable and harmful if swallowed. It causes skin irritation and serious eye damage. It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

magnesium;1-methanidyl-3-methylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIXEEVXDGICED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzylmagnesium chloride

CAS RN

29875-06-7
Record name 3-METHYLBENZYLMAGNESIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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